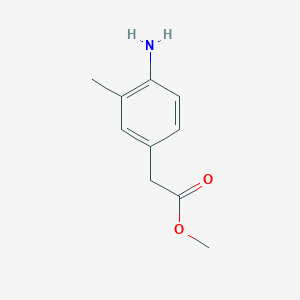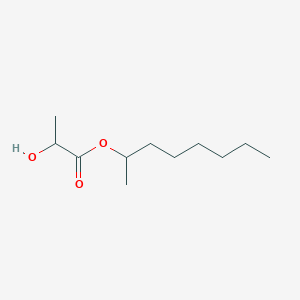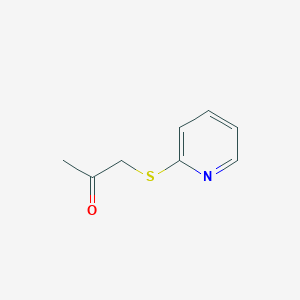![molecular formula C12H12N2O3S B13994563 N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid CAS No. 64202-44-4](/img/structure/B13994563.png)
N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]-: is a compound with the molecular formula C₁₂H₁₂N₂O₃S It is known for its unique structure, which includes a benzamide group and a thiazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]- typically involves the reaction of benzamide with a thiazolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]- may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents like water or acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents such as ethanol or tetrahydrofuran.
Substitution: Amines, thiols, and solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme function and regulation.
Medicine: In medicine, BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]- is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry: In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical properties make it suitable for applications in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can disrupt the enzyme’s function, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparaison Avec Des Composés Similaires
- N-[2-[5-[(4-chlorophenyl)methylidene]-2,4-dioxo-3-thiazolidinyl]ethyl]-4-fluoro-3-(4-morpholinylsulfonyl)benzamide
- N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide
Comparison: Compared to similar compounds, BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]- stands out due to its unique combination of a benzamide group and a thiazolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness.
Propriétés
Numéro CAS |
64202-44-4 |
|---|---|
Formule moléculaire |
C12H12N2O3S |
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H12N2O3S/c15-10-8-18-12(17)14(10)7-6-13-11(16)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16) |
Clé InChI |
RQBCXZOSDGFABL-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)S1)CCNC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-](/img/structure/B13994488.png)





![1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea](/img/structure/B13994521.png)

![2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B13994527.png)

![2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione](/img/structure/B13994547.png)

